molecular formula C27H36N2O4Si B13731366 Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate

Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate

Cat. No.: B13731366
M. Wt: 480.7 g/mol
InChI Key: WACXTLNTNYCVSK-PKTZIBPZSA-N
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Description

This compound is a stereochemically defined pyrrolidine derivative with a fused furopyridine core. Key structural features include:

  • Pyrrolidine backbone: Substituted at position 1 with a benzyl group, position 3 with a methyl ester, and position 4 with a furo[3,2-b]pyridin-6-yl moiety.
  • Furopyridine substituent: The 2-position of the furopyridine is modified with a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group, enhancing steric protection and synthetic stability .
  • Stereochemistry: The (3R,4S) configuration distinguishes it from stereoisomers, which may exhibit divergent physicochemical or biological properties .

This compound is likely used in medicinal chemistry as a synthetic intermediate or bioactive scaffold, leveraging the TBDMS group to stabilize reactive hydroxyl functionalities during multi-step syntheses.

Properties

Molecular Formula

C27H36N2O4Si

Molecular Weight

480.7 g/mol

IUPAC Name

methyl (3R,4S)-1-benzyl-4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C27H36N2O4Si/c1-27(2,3)34(5,6)32-18-21-13-24-25(33-21)12-20(14-28-24)22-16-29(17-23(22)26(30)31-4)15-19-10-8-7-9-11-19/h7-14,22-23H,15-18H2,1-6H3/t22-,23+/m1/s1

InChI Key

WACXTLNTNYCVSK-PKTZIBPZSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[C@H]3CN(C[C@@H]3C(=O)OC)CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor.

    Introduction of the tert-butyl-dimethylsilyloxy group: This step involves the protection of a hydroxyl group using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole.

    Benzylation and methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the pyridine or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery.

Industry

In the industrial sector, (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants

  • Methyl (3S,4R)-1-Benzyl-4-[2-(TBDMS-Oxymethyl)Furo[3,2-b]Pyridin-6-yl]Pyrrolidine-3-Carboxylate (): This diastereomer differs only in the stereochemistry at positions 3 and 3. Such inversions can drastically alter molecular interactions, such as binding affinity in chiral environments (e.g., enzyme active sites). No direct biological data are provided in the evidence, but stereochemical purity (>99%) is critical for reproducibility in pharmaceutical applications .

Structural Analogues with Modified Heterocycles

  • (±)-trans-Methyl 1-Benzyl-4-(6-(3-(TBDMS-Oxymethyl)Pyrrolidin-1-yl)-2-Fluoropyridin-3-yl)Pyrrolidine-3-Carboxylate (): Replaces the furopyridine with a fluoropyridine ring. The absence of the fused furan ring reduces π-stacking capacity, which may impact solubility or target binding .
  • Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate ():
    • Features a thiophene ring instead of furopyridine. Thiophene’s lower electronegativity compared to furan alters electronic distribution, while the tosyl group increases molecular weight and may reduce cell permeability. The compound exhibits a melting point of 159–152°C, suggesting higher crystallinity than the target compound .

Variations in Protecting Groups

  • 6-((3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-yl)Methyl)-2-(Trimethylsilyl)Furo[3,2-b]Pyridine ():
    • Replaces the benzyl and methyl ester groups with a trimethylsilyl (TMS) moiety. TMS is smaller than TBDMS, offering less steric hindrance but lower hydrolytic stability. This compound’s suppliers (11 listed) indicate industrial relevance, likely for intermediate-scale synthesis .

Physicochemical and Spectroscopic Comparisons

Compound Key Functional Groups Spectral Data (Selected) Purity/Stability
Target Compound TBDMS, methyl ester, furopyridine Not reported in evidence Likely >95% (synthesis assumed)
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-Methyl-3-({3-[4-(Trifluoromethyl)Phenyl]Ureido}Methyl)Pyrrolidine-3-Carboxylic Acid () Trifluoromethyl, benzodioxole FTIR: 1675 cm⁻¹ (C=O); MS: m/z 466 (APCI) >99% (LC)
Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate () Thiophene, tosyl, methyl ester ¹H NMR: δ 7.8–7.2 (aryl); MP: 159–152°C High (chromatography)

Biological Activity

Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate is a complex organic compound notable for its unique structural features, including a pyrrolidine ring and a furo[3,2-b]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The compound exhibits chirality at specific carbon centers, denoted by the (3R,4S) configuration, allowing for the existence of enantiomers. Its molecular structure includes:

  • Pyrrolidine ring : A five-membered ring containing nitrogen.
  • Furo[3,2-b]pyridine moiety : A fused bicyclic structure contributing to the compound's reactivity and biological properties.
  • Tert-butyldimethylsilyl protecting group : Enhances stability and solubility.

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activity. Compounds with similar structures have been investigated for various pharmacological effects:

  • Anticancer Activity : Research indicates that derivatives of furo[3,2-b]pyridine exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar furo-pyridine structures have shown inhibition of tumor growth in preclinical models .
  • Antiviral Properties : Some related compounds have been studied for their ability to inhibit viral replication, suggesting potential use in antiviral therapies .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

Case Studies

Several studies highlight the biological activity of structurally related compounds:

StudyCompoundBiological Effect
1Vandetanib derivativesTyrosine kinase inhibition leading to reduced tumor growth
21-benzyl-3-(tert-butyldimethylsilyloxy) derivativesAntiviral activity against hepatitis B virus
3Furo[3,2-b]pyridine analogsCytotoxicity against lung cancer cell lines

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Receptor Modulation : Interaction with nuclear receptors such as PPARγ has been observed in related compounds .
  • Enzyme Inhibition : Inhibition of key metabolic enzymes could lead to altered cellular metabolism and growth inhibition.

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